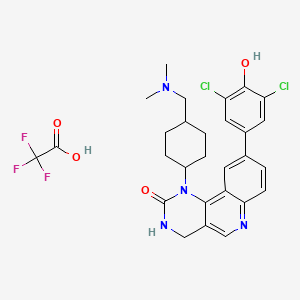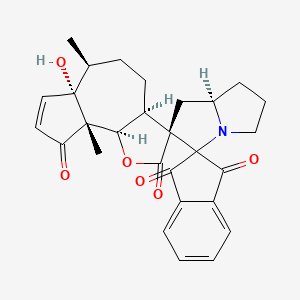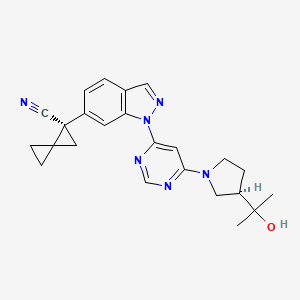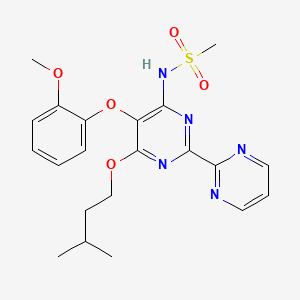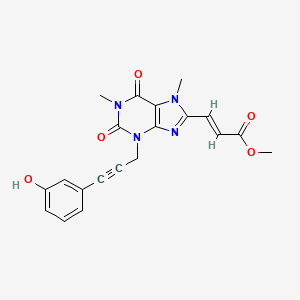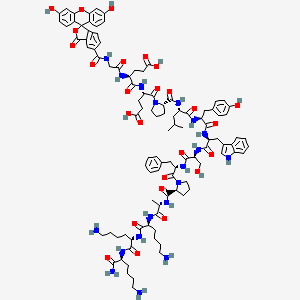
FAM-Srctide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FAM-Srctide is a synthetic peptide that is labeled with a fluorescent dye known as 5-carboxyfluorescein (FAM). The peptide sequence of this compound is Glycine-Glutamic acid-Glutamic acid-Proline-Leucine-Tyrosine-Tryptophan-Serine-Phenylalanine-Proline-Alanine-Lysine-Lysine-Lysine-NH2. This compound is widely used as a substrate for various protein kinases, including but not limited to Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, Src, TIE2, TrkB, VEGF-R1, and VEGF-R2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: FAM-Srctide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The FAM label is introduced at the N-terminus of the peptide. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions: FAM-Srctide primarily undergoes phosphorylation reactions when used as a substrate for protein kinases. These reactions involve the transfer of a phosphate group from adenosine triphosphate (ATP) to specific amino acid residues within the peptide.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP), protein kinases.
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature.
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, where one or more amino acid residues have been modified by the addition of phosphate groups .
Aplicaciones Científicas De Investigación
FAM-Srctide is extensively used in scientific research due to its fluorescent properties and its role as a kinase substrate. Some of its applications include:
Chemistry: Used in studies involving enzyme kinetics and substrate specificity.
Biology: Employed in cell signaling research to study the activity of various protein kinases.
Medicine: Utilized in drug discovery and development to screen for kinase inhibitors.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods .
Mecanismo De Acción
FAM-Srctide exerts its effects by serving as a substrate for protein kinases. The mechanism involves the binding of the peptide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to specific amino acid residues within the peptide. This phosphorylation event can be detected and quantified using fluorescence-based assays, as the FAM label emits light upon excitation .
Comparación Con Compuestos Similares
FITC-Srctide: Similar to FAM-Srctide but labeled with fluorescein isothiocyanate (FITC) instead of FAM.
TAMRA-Srctide: Labeled with tetramethylrhodamine (TAMRA) and used for similar applications.
Biotin-Srctide: Labeled with biotin for use in affinity-based assays.
Uniqueness: this compound is unique due to its specific fluorescent properties, with excitation and emission wavelengths of 494 nm and 521 nm, respectively. This makes it particularly suitable for fluorescence-based detection methods, providing high sensitivity and specificity in various assays .
Propiedades
Fórmula molecular |
C102H129N19O26 |
|---|---|
Peso molecular |
2037.2 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1 |
Clave InChI |
ZCLBDQAMPLFYPV-AJBNWBOWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


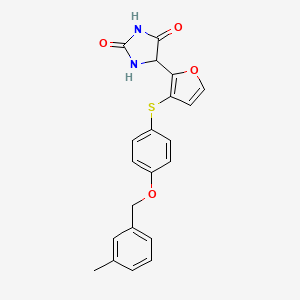
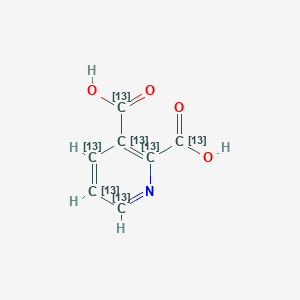

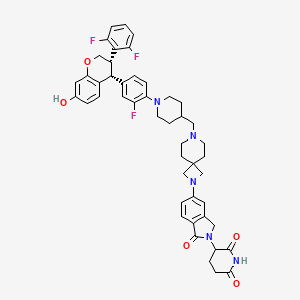

![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
